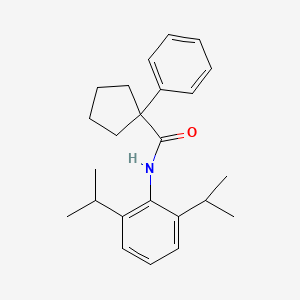

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Synthesis

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide, and its derivatives, have been utilized in catalytic asymmetric synthesis. For instance, chiral formamides have been shown to function effectively as Lewis base catalysts in catalyzing the allylation and crotylation of aliphatic aldehydes with high enantioselectivity. This application is crucial for the synthesis of anti homoallylic alcohols, demonstrating the compound's utility in creating chiral molecules with significant enantiomeric excesses, thereby contributing to the development of asymmetric synthesis methodologies (Iseki et al., 1998).

Transition-Metal Bonding and Catalysis

The study and development of alkali-metal amidinate reagents, particularly formamidinates, have been instrumental in understanding transition-metal bonding and advancing early transition-metal catalysis. These compounds, including the bis(aryl)formamidinates, have shown remarkable coordinative versatility, making them invaluable in transition-metal studies beyond their traditional role as support ligands. This has opened new avenues for exploring metal-metal bonding and the catalytic applications of early transition metals, highlighting the broader significance of formamidinates in inorganic chemistry and catalysis (Junk & Cole, 2007).

Pharmaceutical and Synthetic Chemistry

N-formyl amides, including those structurally related to this compound, have been synthesized and identified as irreversible inactivators of peptidylglycine α-hydroxylating monooxygenases (PHMs). These enzymes are crucial for peptide amidation, a post-translational modification essential for the activity of many peptides and proteins. The ability to inhibit PHMs has implications for understanding enzyme mechanisms and developing pharmaceuticals targeting peptide-modifying enzymes (Klinge et al., 1994).

Green Chemistry and CO2 Utilization

In the context of green chemistry, this compound derivatives have been explored for the N-formylation of amines using CO2, representing an environmentally benign approach to formamide synthesis. This research is part of broader efforts to utilize CO2 as a carbon source in chemical synthesis, thereby addressing the dual challenges of carbon emissions and the sustainable production of chemicals. The efficiency of copper-catalyzed systems for these reactions at room temperature and atmospheric CO2 pressure highlights the potential of these approaches for industrial applications (Zhang et al., 2016).

Material Science and Polymer Chemistry

The development of starch-based films using N,N-bis(2-hydroxyethyl)formamide as a new plasticizer showcases another application domain of formamide derivatives. The interaction between formamide derivatives and starch, characterized by hydrogen bonding, has led to the production of flexible starch films with improved water resistance and mechanical properties. This research contributes to the field of biodegradable materials, offering potential alternatives to conventional plastics and advancing the development of sustainable materials (Dai et al., 2010).

Eigenschaften

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO/c1-17(2)20-13-10-14-21(18(3)4)22(20)25-23(26)24(15-8-9-16-24)19-11-6-5-7-12-19/h5-7,10-14,17-18H,8-9,15-16H2,1-4H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXAUCOYYYUCJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882592.png)

![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2882597.png)

![N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2882598.png)

![4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2882599.png)

![Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B2882602.png)

![(3-Chlorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2882605.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2882608.png)

![5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882610.png)